molecular formula C22H21NO3 B5728269 N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide

N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide

Cat. No. B5728269
M. Wt: 347.4 g/mol
InChI Key: FYCQIACPSSDIPH-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology. DPA is a member of the diphenylacetamide family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has been studied for its potential applications in medicine and pharmacology. In particular, N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. These effects make N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, and their inhibition by N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide is thought to underlie its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
In addition to its effects on COX enzymes, N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has been found to affect other biochemical and physiological processes in animal models. For example, N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has been shown to decrease the levels of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has also been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects on COX enzymes and other biochemical and physiological processes have been well characterized. However, there are also some limitations to its use in lab experiments. For example, N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has low solubility in water, which can make it difficult to administer to animals or to use in cell culture studies. Additionally, the effects of N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide on human cells and tissues are not well understood, which limits its potential applications in human medicine.

Future Directions

There are several future directions for research on N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide. One area of interest is the development of new drugs based on the structure of N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide. Researchers are exploring modifications to the N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide molecule that could improve its solubility, increase its potency, or target specific COX enzymes. Another area of interest is the investigation of the effects of N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide on human cells and tissues. This could lead to the development of new drugs for the treatment of inflammatory diseases in humans. Finally, researchers are also exploring the potential use of N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide as a research tool to study the role of COX enzymes and other biochemical and physiological processes in health and disease.

Synthesis Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide involves the reaction of 3,5-dimethoxyaniline with 2,2-diphenylacetic acid in the presence of a catalyst such as sulfuric acid. The reaction yields N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide as a white crystalline solid, which can be purified through recrystallization. The synthesis of N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide has been optimized to improve yield and purity, and various modifications to the reaction conditions have been explored to achieve these goals.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-25-19-13-18(14-20(15-19)26-2)23-22(24)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCQIACPSSDIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2,2-diphenylacetamide

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